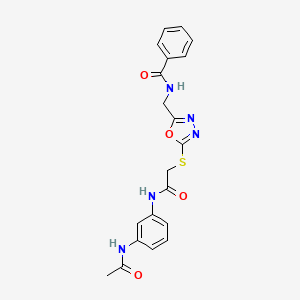

N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

N-((5-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked acetamidophenylamino-ethyl group and a benzamide moiety. The oxadiazole ring is a critical pharmacophore known for enhancing metabolic stability and bioactivity in drug design .

Propriétés

IUPAC Name |

N-[[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-13(26)22-15-8-5-9-16(10-15)23-17(27)12-30-20-25-24-18(29-20)11-21-19(28)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,28)(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEUJEQGGVEPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS#: 903312-10-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is , with a molecular weight of 425.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N5O4S |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 903312-10-7 |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, exhibit significant antimicrobial properties. A study highlighted that related compounds showed moderate to significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard drugs like itraconazole.

Anticancer Activity

The compound's potential as an anticancer agent is supported by molecular docking studies which suggest that it may inhibit cancer cell proliferation by interacting with tubulin . This interaction could disrupt microtubule dynamics, a critical process in cell division.

In vitro studies have shown that related thiadiazole derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar scaffolds demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar oxadiazole derivatives using the disk diffusion method. The results indicated significant zones of inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 500 μg/disk .

- Cytotoxicity Assessment : In a separate study, the cytotoxic effects of N-(5-(3-acetamido)-1,3,4-thiadiazole derivatives were assessed on A431 and Jurkat cell lines. The findings revealed that certain derivatives exhibited apoptosis-inducing capabilities comparable to cisplatin .

Structure–Activity Relationship (SAR)

The biological activity of N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be attributed to several key structural features:

- Thiadiazole Moiety : Known for its broad-spectrum antimicrobial activity.

- Acetamidophenyl Group : Enhances interaction with biological targets.

- Benzamide Structure : Potentially increases lipophilicity and cellular uptake.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound shares structural similarities with several 1,3,4-oxadiazole and benzamide derivatives. Key comparisons include:

Structural Insights :

- Electron-Withdrawing Groups : Nitro (e.g., Compound 446) enhances antiviral activity by stabilizing the oxadiazole ring and improving membrane permeability .

- Aromatic Heterocycles : Benzofuran (2a) and benzothiazole (2a in ) improve antimicrobial and anticancer activities via π-π stacking with biological targets .

- Polar Substituents: The acetamidophenyl group in the target compound may enhance solubility compared to nonpolar groups like methylthio (Compound 446) .

Physicochemical Properties

Predicted properties of the target compound (based on analogs):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.